![molecular formula C13H14O2 B2981659 Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 83249-09-6](/img/structure/B2981659.png)

Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

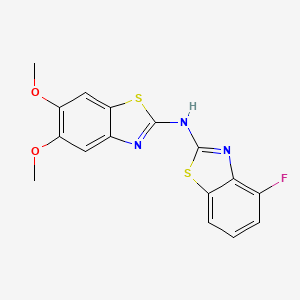

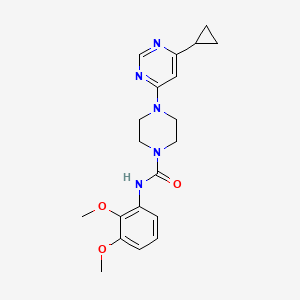

“Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C13H14O2 . It is also known as "3-Phenyl-bicyclo [1.1.1]pentane-1-carboxylic acid methyl ester" . The compound is a product of SpiroChem .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 . This indicates that the molecule consists of a bicyclic pentane ring with a phenyl group and a carboxylate ester group attached.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 202.25 . It is a light yellow liquid .Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate and its derivatives have been extensively studied for their chemical properties and applications in synthesis. A notable study by Franck-Neumann et al. (1989) discusses the transformation of methyl 3,3-dimethylcyclopropene-1-carboxylate into 2-aminobicyclo [2.1.0] pentane derivatives, which are further converted into 3-cyclopentenols (Franck-Neumann, Miesch, & Kempf, 1989). Additionally, Della and Taylor (1990) explored the solvolysis of 1-Bromobicyclo[1.1.1]pentane, providing insights into the reactivity of bicyclic systems related to this compound (Della & Taylor, 1990).

Pharmaceutical and Biological Applications

In the pharmaceutical domain, derivatives of this compound have shown potential. Pätzel et al. (2004) developed an efficient synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives, which were incorporated into linear and cyclic peptides (Pätzel et al., 2004). Additionally, Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, demonstrating the versatility of this compound in medicinal chemistry (Basu Baul et al., 2009).

Advanced Material Science

In the field of materials science, derivatives of this compound have been explored for their potential applications. For example, Dalil et al. (2000) presented a novel approach to soluble polystyrenes functionalized by tri-n-butyltin carboxylates, demonstrating the utility of this compound in polymer chemistry (Dalil et al., 2000).

Properties

IUPAC Name |

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCXJUDDTUYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2981578.png)

![3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2981582.png)

![3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2981586.png)

![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)

![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)

![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)